molecular formula C17H16N2O5 B4965090 2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate

2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate

Cat. No. B4965090
M. Wt: 328.32 g/mol
InChI Key: ZGFFJYZEWGTGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate is a chemical compound that is commonly used in scientific research. It is a benzoate ester that is derived from the amino acid tyrosine. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate is not well-understood. However, it is believed to act as a competitive inhibitor of tyrosine hydroxylase, which is the enzyme responsible for converting tyrosine to L-DOPA. This inhibition leads to a decrease in dopamine synthesis, which can have a range of effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate are varied. It has been shown to inhibit tyrosine hydroxylase activity in vitro, which can lead to a decrease in dopamine synthesis. This compound has also been found to have antioxidant properties and can scavenge free radicals in vitro. In addition, it has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate in lab experiments is its versatility. It can be used as a substrate for enzymes, a fluorescent probe, and a tool for studying protein function. However, one limitation of this compound is that its mechanism of action is not well-understood, which can make it difficult to interpret experimental results.

Future Directions

There are many possible future directions for research involving 2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate. One area of interest is the development of new fluorescent probes based on this compound. Another potential direction is the use of this compound as a tool for studying the role of tyrosine residues in protein function. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate involves the reaction of tyrosine with 4-nitrophenylacetic anhydride in the presence of a catalyst. The resulting compound is then esterified with ethanol to produce the final product. This synthesis method has been well-established in the scientific literature and is commonly used by researchers.

Scientific Research Applications

2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as tyrosine hydroxylase, which is involved in the synthesis of dopamine. This compound has also been used as a fluorescent probe for studying protein-protein interactions and as a tool for studying the role of tyrosine residues in protein function.

properties

IUPAC Name

2-[[2-(4-nitrophenyl)acetyl]amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(12-13-6-8-15(9-7-13)19(22)23)18-10-11-24-17(21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFFJYZEWGTGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate

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